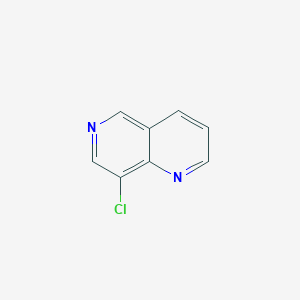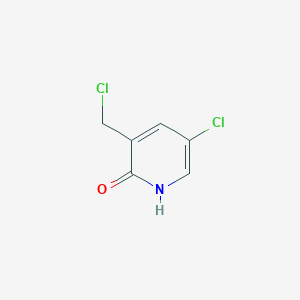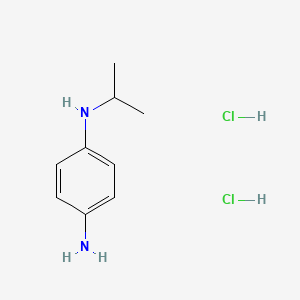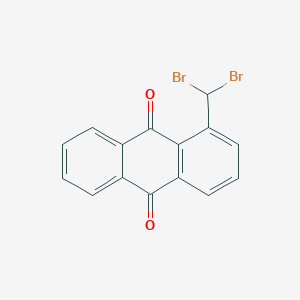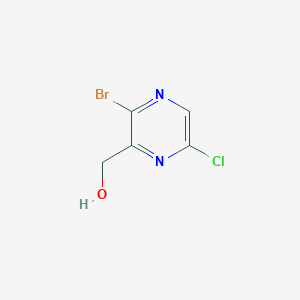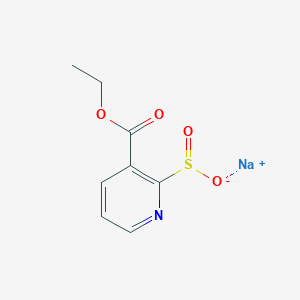
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C8H9NO4SNa. It is a sodium salt derivative of pyridine-2-sulfinic acid, featuring an ethoxycarbonyl group at the 3-position of the pyridine ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate typically involves the sulfonation of pyridine derivatives. One common method includes the reaction of 3-(ethoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinic acid intermediate. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps like crystallization or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfinic acid group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating various chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved.
Comparison with Similar Compounds
Similar Compounds
Sodium pyridine-2-sulfinate: A closely related compound with similar chemical properties but lacking the ethoxycarbonyl group.
Sodium 6-methylpyridine-2-sulfinate: Another derivative with a methyl group at the 6-position of the pyridine ring.
Sodium tetrahydropyransulfinate: A structurally different compound with a tetrahydropyran ring.
Uniqueness
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical reactivity and potential applications. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific synthetic and research purposes.
Properties
Molecular Formula |
C8H8NNaO4S |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
sodium;3-ethoxycarbonylpyridine-2-sulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-4-3-5-9-7(6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
VQKXPWFMHNTGBX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


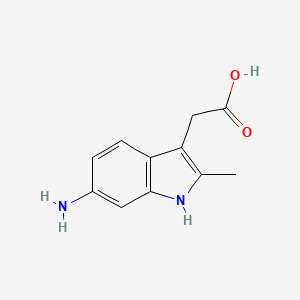
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)

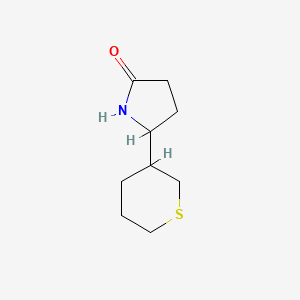
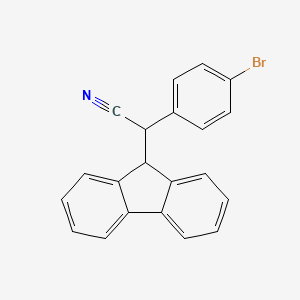
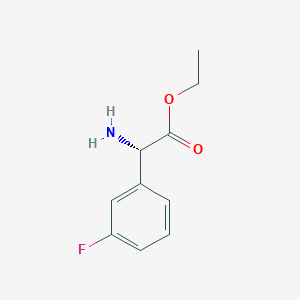
![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)
